molecular formula C9H8ClN5OS3 B11417691 5-chloro-2-methylsulfanyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-methylsulfanyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11417691
M. Wt: 333.8 g/mol
InChI Key: UPBRPKPWSZUCMZ-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methylsulfanyl, and carboxamide groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfanyl groups. The thiadiazole ring is then synthesized and attached to the pyrimidine ring through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group with an amine can yield an amino derivative .

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(methylsulfanyl)-N-[1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
  • 5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxylate

Uniqueness

What sets 5-chloro-2-(methylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide apart from similar compounds is its unique combination of functional groups and the presence of both pyrimidine and thiadiazole rings.

Properties

Molecular Formula

C9H8ClN5OS3

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C9H8ClN5OS3/c1-17-7-11-3-4(10)5(12-7)6(16)13-8-14-15-9(18-2)19-8/h3H,1-2H3,(H,13,14,16)

InChI Key

UPBRPKPWSZUCMZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC)Cl

Origin of Product

United States

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